molecular formula C7H8BrClN2O B8598468 2-Amino-1-(6-bromopyridin-2-YL)ethanone hydrochloride

2-Amino-1-(6-bromopyridin-2-YL)ethanone hydrochloride

Cat. No. B8598468
M. Wt: 251.51 g/mol
InChI Key: BLUOSOWRVFCFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(6-bromopyridin-2-YL)ethanone hydrochloride is a useful research compound. Its molecular formula is C7H8BrClN2O and its molecular weight is 251.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(6-bromopyridin-2-YL)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(6-bromopyridin-2-YL)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H8BrClN2O

Molecular Weight

251.51 g/mol

IUPAC Name

2-amino-1-(6-bromopyridin-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H7BrN2O.ClH/c8-7-3-1-2-5(10-7)6(11)4-9;/h1-3H,4,9H2;1H

InChI Key

BLUOSOWRVFCFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)CN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium chloride (21.30 g, 224 mmol) and triethylamine (62 ml, 446 mmol) were sequentially added to a suspension of 2-tert-butoxycarbonylamidomalonic acid monoethyl ester (50.30 g, 203 mmol) in acetonitrile (300 ml) under Ar atmosphere while ice-cooled and the mixture was stirred for 1 hour. Subsequently, a solution of 6-bromopyridine-2-carbonyl chloride (37.40 g, 170 mmol) in acetonitrile (150 ml) was added dropwise at the same temperature for 3 hours, and the mixture was stirred for 1 hour. After the reaction solution was concentrated, ethyl acetate (300 ml) was added and insolubles were filtrated. The filtrate was washed with 10% aqueous citric acid, a saturated brine and dried over magnesium sulfate and an oily substance was obtained after vacuum concentration. Concentrated hydrochloric acid (200 ml) was added to an ethanol (200 ml) solution of the obtained oily substance and heated at reflux for 6 hours. After concentrated to driness under reduced pressure, the residue was washed with a mixed solvent of ethanol-isopropyl ether (1:3), collected by filtration, dried in vacuo and the title compound (25.40 g, 50%) was obtained.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-tert-butoxycarbonylamidomalonic acid monoethyl ester
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
50%

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